molecular formula C7H10Cl2O3S B6194534 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride CAS No. 2680539-63-1

1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride

Cat. No.: B6194534
CAS No.: 2680539-63-1
M. Wt: 245.1
InChI Key:
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Description

1-Chloro-6-oxaspiro[25]octane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClO3S It is characterized by a spirocyclic structure, which includes a sulfonyl chloride functional group

Preparation Methods

The synthesis of 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride typically involves the reaction of 6-oxaspiro[2.5]octane with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and hydrogen peroxide or potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with various molecular targets. This interaction can lead to the inhibition or activation of specific enzymes and pathways, depending on the context. The spirocyclic structure of the compound may also contribute to its unique reactivity and biological activity.

Comparison with Similar Compounds

Similar compounds to 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride include:

    1-chloro-6-oxaspiro[2.5]octane-1-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.

    6-oxaspiro[2.5]octane-1-sulfonyl chloride:

The uniqueness of this compound lies in its combination of a spirocyclic structure with a sulfonyl chloride functional group, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride involves the reaction of 1-chloro-6-oxaspiro[2.5]octane with thionyl chloride to form the corresponding sulfonyl chloride.", "Starting Materials": [ "1-chloro-6-oxaspiro[2.5]octane", "Thionyl chloride" ], "Reaction": [ "1. Add 1-chloro-6-oxaspiro[2.5]octane to a reaction flask.", "2. Add thionyl chloride dropwise to the reaction flask while stirring.", "3. Heat the reaction mixture to reflux for several hours.", "4. Allow the reaction mixture to cool to room temperature.", "5. Filter the precipitated solid and wash with cold diethyl ether.", "6. Dry the solid under vacuum to obtain 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride as a white solid." ] }

CAS No.

2680539-63-1

Molecular Formula

C7H10Cl2O3S

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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